2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a benzyl moiety. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 4-methoxyphenyl group. This structural framework is characteristic of bioactive molecules, often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to the triazole’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-11-9-18(10-12-19)23-21(28)16-30-22-25-24-20(15-17-7-3-2-4-8-17)27(22)26-13-5-6-14-26/h2-14H,15-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDTYOUGAKNPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. Its unique structural features, including a triazole ring, a pyrrole moiety, and a sulfanyl group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies.
The molecular formula of the compound is , with a molecular weight of approximately 449.5 g/mol. The presence of the triazole and sulfanyl groups is significant as they are often associated with biological activity in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that related triazole compounds exhibited moderate cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity . Triazoles are known for their ability to inhibit fungal growth and have been utilized in antifungal therapies. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes .
Enzyme Inhibition
Compounds containing triazole rings have been studied for their ability to inhibit various enzymes. For example, derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders . This inhibition suggests that this compound could be a candidate for further research in neuropharmacology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for broad-spectrum biological activities including anticancer and antifungal properties.
- Pyrrole Moiety : Often enhances the lipophilicity and bioavailability of compounds.
- Sulfanyl Group : May facilitate interactions with biological targets through thiol-based mechanisms.
Study 1: Anticancer Screening
In a systematic screening of various triazole derivatives, it was found that modifications on the benzyl and pyrrole groups significantly influenced cytotoxicity against cancer cells. The study noted that compounds with electron-donating groups at specific positions exhibited increased potency .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related triazole compounds against pathogenic bacteria. Results indicated that certain derivatives demonstrated significant antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Structural Variations and Hypothesized Effects
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations
Substituent Effects on the Triazole Core: The pyrrol-1-yl group in the target compound may enhance electron density, favoring interactions with hydrophobic pockets in biological targets. In contrast, analogs with benzotriazolylmethyl (e.g., ) introduce bulkier, planar groups that could improve stacking interactions but reduce solubility. 4-Methoxybenzyl () vs.
Acetamide Modifications :
- The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, balancing solubility and membrane permeability. Analogs with 2-(trifluoromethyl)phenyl () or 4-methylphenyl () substituents vary in lipophilicity and metabolic stability.
Heterocycle Replacement :
- Replacement of the triazole with an oxadiazole () increases polarity, which may improve aqueous solubility but reduce passive diffusion across biological membranes.
Research Tools and Validation
Crystallographic software such as SHELX (for structure refinement ) and ORTEP-3 (for graphical representation ) have been critical in confirming the configurations of these compounds. Structure validation protocols (e.g., ) ensure accuracy in reported geometries, which is essential for structure-activity relationship (SAR) studies.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how is purity confirmed?
The compound is synthesized via a multi-step approach involving condensation of substituted triazole precursors with thioacetamide derivatives under controlled conditions. A universal method for analogous compounds involves coupling 1H-pyrrole-modified triazole intermediates with activated acetamide moieties in the presence of thiophilic reagents . Purity is confirmed using a combination of 1H NMR (to verify substituent integration), IR spectroscopy (to identify functional groups like C=O and N-H), LC-MS (for molecular weight validation), and elemental analysis (to confirm stoichiometric ratios) .
Q. How are structural ambiguities in the triazole core resolved during characterization?
X-ray crystallography is the gold standard for resolving positional isomerism in triazole derivatives. For example, in related compounds, single-crystal studies confirmed the substitution pattern at the 4- and 5-positions of the triazole ring, distinguishing between tautomeric forms . For labs lacking crystallography access, 2D NMR techniques (e.g., NOESY or HSQC) can correlate protons and carbons to infer spatial arrangements .
Q. What pharmacological activities are predicted for this compound, and how are these predictions validated?
Computational tools like the PASS program predict biological activities (e.g., kinase inhibition, antimicrobial potential) based on structural motifs. Molecular docking against target proteins (e.g., bacterial enzymes or cancer-related kinases) provides mechanistic hypotheses. These predictions are validated via in vitro assays, such as MIC (minimum inhibitory concentration) testing for antimicrobial activity or enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed spectroscopic data?
Discrepancies often arise from dynamic processes (e.g., rotational barriers in sulfanyl groups) or solvent-dependent shifts. For example, in a related N-(4-methoxyphenyl)acetamide derivative, variable-temperature NMR revealed restricted rotation around the C–S bond, explaining split signals . Cross-validation with DFT calculations (e.g., optimizing geometry and simulating spectra) can reconcile experimental and theoretical data .
Q. What experimental design strategies optimize the synthesis yield of triazole derivatives?
Design of Experiments (DoE) is critical for optimizing multi-variable reactions. For triazole synthesis, factors like reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., CuI for "click" cycloadditions) significantly impact yield. A response surface methodology (RSM) approach, as demonstrated in flow-chemistry optimizations, identifies ideal conditions with minimal experimental runs .
Q. How does the sulfanyl-acetamide moiety influence molecular docking outcomes compared to oxy-analogs?
The sulfanyl group (–S–) enhances hydrophobic interactions in enzyme active sites compared to oxygen analogs. In a study on similar triazole-thioacetamides, docking against COX-2 revealed stronger binding via sulfur-mediated van der Waals contacts. MD simulations (e.g., 100 ns trajectories) further quantify stability, showing lower RMSD values for sulfanyl derivatives .
Q. What strategies are used to analyze structure-activity relationships (SAR) in analogs of this compound?
SAR analysis requires synthesizing derivatives with systematic modifications (e.g., replacing 4-methoxyphenyl with halogenated aryl groups or altering the pyrrole substituent). Biological data (e.g., IC50 values) are plotted against descriptors like Hammett σ constants or logP to correlate electronic/steric effects with activity. For instance, cyclohexyl-substituted triazoles showed enhanced lipophilicity and antimicrobial potency compared to benzyl analogs .
Data Contradiction and Validation
Q. How should researchers address conflicting biological activity data across studies?
Contradictions often stem from assay variability (e.g., cell line differences) or compound stability. A meta-analysis of PASS predictions vs. experimental IC50 values for triazole derivatives revealed that discrepancies >10-fold warrant re-evaluating assay conditions (e.g., pH, serum content). Independent replication in standardized models (e.g., ATCC cell lines) is essential .
Q. Why might crystallographic data conflict with solution-phase NMR structures?
Crystal packing forces can stabilize conformations not predominant in solution. For example, a sulfanyl-acetamide derivative showed a planar triazole ring in crystals but exhibited puckering in DMSO-d6 via NOESY. Solvent-switch experiments (e.g., crystallizing from NMR solvents) and dynamic NMR can bridge this gap .
Methodological Resources
- Synthesis Optimization : Use DoE software (e.g., JMP or MODDE) for reaction parameter screening .
- Structural Validation : Combine SC-XRD (single-crystal X-ray diffraction) with DFT-based spectral simulations .
- Biological Validation : Pair docking (AutoDock Vina) with MD simulations (GROMACS) for target engagement analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
